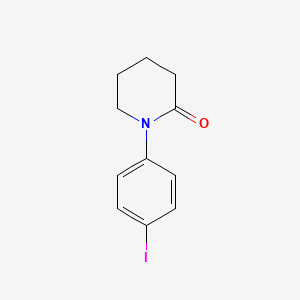

1-(4-ヨードフェニル)ピペリジン-2-オン

概要

説明

1-(4-Iodophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Iodophenyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodophenyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:医薬品化合物の合成

1-(4-ヨードフェニル)ピペリジン-2-オン: は、医薬品化学、特に医薬品化合物の合成における貴重な中間体です。 そのヨードフェニル基は、クロスカップリング反応を通じてさらに官能基化できる汎用性の高いハンドルであり、さまざまな生物活性分子の作成のための重要なビルディングブロックとなります .

薬理学:創薬と最適化

薬理学において、1-(4-ヨードフェニル)ピペリジン-2-オンは、創薬において重要な役割を果たします。 それは、脳卒中予防に使用される抗凝固剤であるアピキサバンなどの複雑な薬物分子の合成における主要な中間体として役立ちます . その構造モチーフは、多くの薬物候補に見られ、薬物動態特性の最適化に役立ちます .

有機合成:複素環式化合物のビルディングブロック

この化合物は、有機合成において、複素環式化合物を構築するために広く使用されています。 ピペリジン-2-オン部分は、多くの天然物や医薬品に見られる一般的な特徴であり、その修飾により、潜在的な治療用途を持つ多様なピペリジン誘導体を作成できます .

化学研究:材料科学とナノテクノロジー

化学研究、特に材料科学とナノテクノロジーにおいて、1-(4-ヨードフェニル)ピペリジン-2-オンは、材料の表面特性を修飾するために使用できます。 そのヨウ素原子は、さまざまな基質と相互作用するか、ナノ構造の形成を支援する他の官能基を導入するために使用できます.

生化学:酵素阻害研究

この化合物の構造的特徴は、生化学における酵素阻害研究に適しています。 ファーマコフォアとして機能することにより、酵素の活性部位に結合することができ、酵素機構の研究と酵素阻害剤の開発に役立ちます .

分析化学:クロマトグラフィーと分光法

1-(4-ヨードフェニル)ピペリジン-2-オン: は、分析化学において、クロマトグラフィーと分光法の標準または参照化合物としても使用されます。 その独特の分光学的シグネチャにより、機器の校正と分析方法の検証に使用できます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.) .

作用機序

Target of Action

It’s worth noting that similar compounds have been found to inhibit proteins like serine/threonine-protein kinase b-raf .

Biochemical Pathways

Related compounds have been associated with the inhibition of blood coagulation factor xa , which suggests potential effects on coagulation pathways.

Action Environment

It’s worth noting that the compound is a light-yellow to yellow powder or crystals and is typically stored at room temperature , suggesting that it may be stable under standard laboratory conditions.

生化学分析

Biochemical Properties

1-(4-Iodophenyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with blood coagulation factor Xa, acting as an inhibitor This interaction is crucial in the regulation of blood coagulation processes

Cellular Effects

The effects of 1-(4-Iodophenyl)piperidin-2-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-(4-Iodophenyl)piperidin-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with blood coagulation factor Xa involves binding to the enzyme’s active site, preventing the conversion of prothrombin to thrombin . This inhibition is crucial for its anticoagulant properties. Additionally, 1-(4-Iodophenyl)piperidin-2-one may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Iodophenyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Iodophenyl)piperidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(4-Iodophenyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 1-(4-Iodophenyl)piperidin-2-one may exhibit toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

1-(4-Iodophenyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 1-(4-Iodophenyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, including the nucleus and mitochondria.

Subcellular Localization

1-(4-Iodophenyl)piperidin-2-one exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism.

特性

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one in Apixaban synthesis?

A1: The research paper describes a novel process for the synthesis of Apixaban, a potent anticoagulant. The gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one with Thionyl chloride is a key step in this process []. This reaction likely introduces two chlorine atoms on the piperidin-2-one ring, creating a reactive intermediate that facilitates further transformations towards the final Apixaban molecule. While the exact mechanism and subsequent steps are not detailed in the provided abstract, this specific transformation highlights the importance of 1-(4-Iodophenyl)piperidin-2-one as a building block in the synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)